molecular formula C8H7NSe B14681768 Acetonitrile, (phenylseleno)- CAS No. 33695-47-5

Acetonitrile, (phenylseleno)-

Cat. No.: B14681768
CAS No.: 33695-47-5
M. Wt: 196.12 g/mol
InChI Key: JQHNKMBHJPUBKY-UHFFFAOYSA-N
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Description

Acetonitrile, (phenylseleno)- is an organoselenium compound characterized by the presence of a phenylseleno group attached to the acetonitrile molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetonitrile, (phenylseleno)- typically involves the reaction of acetonitrile with phenylselenyl chloride. This reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:

[ \text{CH}_3\text{CN} + \text{PhSeCl} \rightarrow \text{CH}_3\text{CNSePh} + \text{HCl} ]

In this reaction, acetonitrile (CH₃CN) reacts with phenylselenyl chloride (PhSeCl) to form acetonitrile, (phenylseleno)- (CH₃CNSePh) and hydrochloric acid (HCl) as a byproduct.

Industrial Production Methods

Industrial production of acetonitrile, (phenylseleno)- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, ensures the removal of impurities and the isolation of high-purity acetonitrile, (phenylseleno)-.

Chemical Reactions Analysis

Types of Reactions

Acetonitrile, (phenylseleno)- undergoes various types of chemical reactions, including:

    Oxidation: The phenylseleno group can be oxidized to form selenoxide derivatives.

    Reduction: Reduction reactions can convert the phenylseleno group to selenide.

    Substitution: The phenylseleno group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Substitution reactions may involve nucleophiles such as thiols, amines, and halides.

Major Products Formed

    Oxidation: Selenoxide derivatives.

    Reduction: Selenide derivatives.

    Substitution: Various substituted acetonitrile derivatives depending on the nucleophile used.

Scientific Research Applications

Acetonitrile, (phenylseleno)- has a wide range of applications in scientific research:

    Biology: The compound is studied for its potential biological activities, including antioxidant and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of novel drugs.

    Industry: Acetonitrile, (phenylseleno)- is used in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of acetonitrile, (phenylseleno)- involves the interaction of the phenylseleno group with various molecular targets. The phenylseleno group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate cellular pathways and exert biological effects, such as antioxidant activity and inhibition of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Acetonitrile: The parent compound without the phenylseleno group.

    Phenylselenyl Chloride: A reagent used in the synthesis of acetonitrile, (phenylseleno)-.

    Selenocysteine: An amino acid containing selenium, known for its role in biological systems.

Uniqueness

Acetonitrile, (phenylseleno)- is unique due to the presence of the phenylseleno group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in both synthetic and biological research.

Properties

CAS No.

33695-47-5

Molecular Formula

C8H7NSe

Molecular Weight

196.12 g/mol

IUPAC Name

2-phenylselanylacetonitrile

InChI

InChI=1S/C8H7NSe/c9-6-7-10-8-4-2-1-3-5-8/h1-5H,7H2

InChI Key

JQHNKMBHJPUBKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Se]CC#N

Origin of Product

United States

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